molecular formula C8H19Cl2FN2 B6276670 1-(3-fluoropropyl)piperidin-4-amine dihydrochloride CAS No. 2763758-58-1

1-(3-fluoropropyl)piperidin-4-amine dihydrochloride

Cat. No. B6276670
CAS RN: 2763758-58-1
M. Wt: 233.2
InChI Key:
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Description

1-(3-fluoropropyl)piperidin-4-amine dihydrochloride, also known as 3-FPP-4-A, is a synthetic compound that has been studied for its potential applications in laboratory experiments and scientific research. It is a white powder that is insoluble in water and has a molecular weight of 238.2 g/mol. 3-FPP-4-A is a derivative of piperidine, a cyclic amine that is found in several alkaloids and is commonly used in organic synthesis. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

1-(3-fluoropropyl)piperidin-4-amine dihydrochloride has been studied for its potential applications in scientific research. It has been used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. 1-(3-fluoropropyl)piperidin-4-amine dihydrochloride has also been studied for its effects on the serotonin transporter, which is responsible for transporting serotonin from the synaptic cleft back into the presynaptic neuron. In addition, 1-(3-fluoropropyl)piperidin-4-amine dihydrochloride has been used to study the effects of monoamine oxidase inhibitors on the metabolism of serotonin and dopamine.

Mechanism of Action

1-(3-fluoropropyl)piperidin-4-amine dihydrochloride is a substrate for monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Monoamine oxidase catalyzes the oxidation of monoamines, resulting in the formation of aldehydes and hydrogen peroxide. 1-(3-fluoropropyl)piperidin-4-amine dihydrochloride is also a substrate for the serotonin transporter, which is responsible for transporting serotonin from the synaptic cleft back into the presynaptic neuron. The serotonin transporter is inhibited by 1-(3-fluoropropyl)piperidin-4-amine dihydrochloride, resulting in an increase in extracellular serotonin levels.
Biochemical and Physiological Effects
1-(3-fluoropropyl)piperidin-4-amine dihydrochloride has been studied for its effects on the metabolism of serotonin and dopamine. In vitro studies have shown that 1-(3-fluoropropyl)piperidin-4-amine dihydrochloride inhibits the activity of monoamine oxidase, resulting in an increase in extracellular levels of serotonin and dopamine. In addition, 1-(3-fluoropropyl)piperidin-4-amine dihydrochloride has been shown to increase the activity of the serotonin transporter, resulting in an increase in serotonin uptake into the presynaptic neuron.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(3-fluoropropyl)piperidin-4-amine dihydrochloride in laboratory experiments is its ability to inhibit monoamine oxidase and increase serotonin uptake into the presynaptic neuron. This can be useful for studying the effects of monoamine oxidase inhibitors on the metabolism of serotonin and dopamine. However, 1-(3-fluoropropyl)piperidin-4-amine dihydrochloride is insoluble in water, which can limit its use in some laboratory experiments. In addition, 1-(3-fluoropropyl)piperidin-4-amine dihydrochloride is not approved for human use, so it should not be used in experiments involving humans.

Future Directions

There are several potential future directions for the use of 1-(3-fluoropropyl)piperidin-4-amine dihydrochloride in laboratory experiments and scientific research. One potential direction is to study the effects of 1-(3-fluoropropyl)piperidin-4-amine dihydrochloride on other neurotransmitters, such as norepinephrine and GABA. In addition, 1-(3-fluoropropyl)piperidin-4-amine dihydrochloride could be used to study the effects of monoamine oxidase inhibitors on the metabolism of other neurotransmitters. Furthermore, 1-(3-fluoropropyl)piperidin-4-amine dihydrochloride could be used in experiments to study the effects of monoamine oxidase inhibitors on the development of neurological disorders, such as depression and anxiety. Finally, 1-(3-fluoropropyl)piperidin-4-amine dihydrochloride could be used to study the effects of monoamine oxidase inhibitors on the metabolism of drugs, such as opioids and stimulants.

Synthesis Methods

1-(3-fluoropropyl)piperidin-4-amine dihydrochloride can be synthesized from piperidine and 3-fluoropropyl bromide through a two-step process. In the first step, the piperidine is reacted with the 3-fluoropropyl bromide in the presence of sodium hydroxide to form the intermediate 3-fluoropropyl piperidine. In the second step, the intermediate is treated with hydrochloric acid and heated to produce 1-(3-fluoropropyl)piperidin-4-amine dihydrochloride as the final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-fluoropropyl)piperidin-4-amine dihydrochloride involves the reaction of 3-fluoropropylamine with piperidine followed by the formation of the dihydrochloride salt.", "Starting Materials": [ "3-fluoropropylamine", "piperidine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 3-fluoropropylamine is reacted with piperidine in diethyl ether at room temperature for several hours to form 1-(3-fluoropropyl)piperidine.", "Step 2: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of 1-(3-fluoropropyl)piperidine.", "Step 3: The dihydrochloride salt is isolated by filtration and washed with water to remove any impurities." ] }

CAS RN

2763758-58-1

Product Name

1-(3-fluoropropyl)piperidin-4-amine dihydrochloride

Molecular Formula

C8H19Cl2FN2

Molecular Weight

233.2

Purity

95

Origin of Product

United States

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